(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
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Overview
Description
Monensin is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine, particularly in ruminant animal feeds, to improve feed efficiency and control coccidiosis . Monensin is known for its ability to form complexes with monovalent cations, such as sodium and potassium, and transport them across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monensin can be synthesized through a convergent synthetic pathway consisting of 34 steps. This pathway involves stereo-controlled reactions to generate the 17 stereocenters present in the molecule . The first total synthesis of monensin was reported in 1979 by Kishi et al .
Industrial Production Methods: Industrial production of monensin involves fermentation using Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, converting it into a sodium salt. Calcium carbonate is then added, and the mixture is filtered. The collected filter cakes are dried to obtain the monensin premix .
Chemical Reactions Analysis
Types of Reactions: Monensin undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms complexes with monovalent cations, such as lithium, sodium, potassium, rubidium, silver, and thallium .
Common Reagents and Conditions: Monensin’s ionophoric ability allows it to transport cations across lipid membranes in both electrogenic and electroneutral manners . This property is crucial for its antibacterial and antiparasitic activities.
Major Products Formed: The major products formed from monensin’s reactions are its complexes with monovalent cations. These complexes play a significant role in its biological activities .
Scientific Research Applications
Monensin has a wide range of scientific research applications:
Mechanism of Action
Monensin acts as an ionophore, forming complexes with monovalent cations and transporting them across cell membranes. It functions as an Na+/H+ antiporter, playing a crucial role in disrupting ion gradients and cellular homeostasis . This mechanism underlies its antibacterial and antiparasitic activities. Monensin also induces oxidative stress and inhibits androgen signaling, leading to apoptosis in prostate cancer cells .
Comparison with Similar Compounds
Monensin is part of the polyether ionophore family, which includes compounds like salinomycin, nigericin, maduramicin, CP-80,219, nanchangmycin, narasin, X-206, and valinomycin . These compounds share similar ionophoric properties but differ in their specific ion selectivities and biological activities. For example, salinomycin and nigericin have been identified as inhibitors of breast cancer stem cells . Monensin’s unique ability to form complexes with a wide range of monovalent cations and its broad-spectrum antimicrobial activities distinguish it from other ionophores .
Properties
Molecular Formula |
C36H62O11 |
---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,33-,34+,35?,36-/m0/s1 |
InChI Key |
GAOZTHIDHYLHMS-ZZFHHFNXSA-N |
Isomeric SMILES |
CC[C@@]1(CC[C@@H](O1)[C@@]2(CCC3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)[C@H]4[C@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Origin of Product |
United States |
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